molecular formula C15H14O4 B7963066 Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate

Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate

Cat. No.: B7963066
M. Wt: 258.27 g/mol
InChI Key: LRLRYQADGLNIED-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by a benzoate core substituted with a hydroxy group at the 3-position and a methoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate involves the esterification of 3-hydroxy-5-(3-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Friedel-Crafts Acylation: Another synthetic route involves the Friedel-Crafts acylation of 3-methoxybenzene with 3-hydroxybenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with methanol to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxy and methoxy groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems, including its potential as an antioxidant or anti-inflammatory agent.

Medicine:

    Drug Development: this compound is explored for its potential therapeutic properties, including its use as a lead compound in drug development for treating various diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups on the benzene ring can form hydrogen bonds or other interactions with target molecules, influencing their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Methyl 3-hydroxybenzoate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    Methyl 5-(3-methoxyphenyl)benzoate:

    Methyl 3-methoxy-5-hydroxybenzoate: Has the methoxy and hydroxy groups in different positions, leading to variations in its chemical behavior.

Uniqueness: Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate is unique due to the specific positioning of the hydroxy and methoxyphenyl groups on the benzoate core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-14-5-3-4-10(9-14)11-6-12(15(17)19-2)8-13(16)7-11/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLRYQADGLNIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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